molecular formula C17H19N3O2 B2860743 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methylphenoxy)acetamide CAS No. 2195952-90-8

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2860743
CAS No.: 2195952-90-8
M. Wt: 297.358
InChI Key: FPDZGAFBSWRMSC-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methylphenoxy)acetamide is a synthetic small molecule of interest in chemical biology and medicinal chemistry research. The compound features a pyrimidine core, a common scaffold in pharmaceuticals , substituted with a cyclopropyl group which can influence metabolic stability and receptor binding. The structure is functionalized with a phenoxyacetamide chain, a motif seen in various bioactive molecules. This specific molecular architecture suggests potential for use as a key intermediate or building block in the synthesis of more complex compounds, or as a candidate for high-throughput screening in drug discovery campaigns. Researchers may find value in this chemical for developing novel probes to study enzyme pathways or cellular processes. As with many research compounds, its mechanism of action and specific biological targets are areas for ongoing investigation. The product is provided with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity for your experimental needs. This product is for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-4-2-3-5-16(12)22-10-17(21)18-9-14-8-15(13-6-7-13)20-11-19-14/h2-5,8,11,13H,6-7,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDZGAFBSWRMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CC(=NC=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methylphenoxy)acetamide” typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:

    Formation of the Cyclopropylpyrimidinyl Intermediate: This step involves the cyclization of appropriate precursors to form the cyclopropylpyrimidinyl ring.

    Attachment of the o-Tolyloxy Group:

    Formation of the Acetamide Backbone: The final step involves the formation of the acetamide backbone through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methylphenoxy)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., NaCl, KBr) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution might introduce a new functional group such as an amine or hydroxyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Explored for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methylphenoxy)acetamide” would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues in Acetamide Derivatives

Pyrimidine-Substituted Acetamides
  • Example 66 (EP 2 903 618 B1): 2-(3-(4-amino-6-chloropyrimidin-2-yl)phenoxy)-N-isopropylacetamide Key Differences: The pyrimidine ring here is substituted with chlorine and amino groups (positions 4 and 6), contrasting with the cyclopropyl group in the target compound. The isopropyl group in the acetamide side chain may reduce steric hindrance compared to the methylphenoxy group. Implications: Chlorine substitution typically increases electronegativity and binding affinity, while cyclopropyl may enhance metabolic stability due to reduced susceptibility to oxidative metabolism .
  • Example 67 (EP 2 903 618 B1): 2-(3-(6-amino-2-chloropyrimidin-4-yl)phenoxy)-N-isopropylacetamide Key Differences: This analogue features amino and chlorine substituents at positions 6 and 2 of the pyrimidine.
Phenoxy Acetamide Derivatives with Varied Substituents
  • (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (): Key Differences: Incorporates a fluorinated indolinone core and an isoxazole-methyl group. The absence of a pyrimidine ring distinguishes it from the target compound.
  • N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide (): Key Differences: Contains a sulfamoylphenyl group and a propanoylphenoxy substituent. The sulfamoyl group may enhance solubility but introduce hydrogen-bonding interactions distinct from the methylphenoxy group in the target compound. Structural Impact: The dimethylpyrimidine and sulfamoyl groups could favor kinase inhibition, whereas the cyclopropyl in the target compound might optimize steric interactions with hydrophobic binding pockets .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, which may confer longer half-life compared to compounds with methyl or isopropyl groups (e.g., Example 66/67) .

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